Saframycin-Yd2 is classified under the broader category of saframycins, which are known for their antitumor properties. The production of this compound is facilitated through biosynthetic pathways involving Streptomyces lavendulae, which can be manipulated to create various saframycin derivatives by altering the side chains through feeding experiments with amino acid analogs .
The synthesis of Saframycin-Yd2 primarily involves biosynthetic techniques. Researchers have employed directed biosynthesis methods where Streptomyces lavendulae is supplemented with specific amino acids to yield derivatives like Saframycin-Yd2. For instance, feeding experiments with carbon-13 labeled dipeptides have demonstrated that amino acids are likely incorporated into the side chain as dipeptide units, leading to the formation of new saframycin variants .
The molecular structure of Saframycin-Yd2 features a quinone core with a modified side chain. The structural formula can be represented as follows:
The molecular formula for Saframycin-Yd2 is C₁₃H₁₅N₃O₄, with a molecular weight of approximately 275.28 g/mol. This configuration contributes to its biological activity and interaction with cellular targets.
Saframycin-Yd2 undergoes several key chemical reactions that contribute to its functionality:
The mechanism by which Saframycin-Yd2 exerts its antitumor effects involves:
Research indicates that saframycin derivatives like Saframycin-Yd2 can effectively inhibit tumor growth by targeting the genetic material within cancer cells .
Saframycin-Yd2 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications in therapeutics.
Saframycin-Yd2 has significant implications in scientific research and medicine:
The discovery of Saframycin-Yd2 resulted from innovative directed biosynthesis experiments conducted with resting cells of Streptomyces lavendulae No. 314 in 1985-1986. Researchers employed precursor-directed biosynthesis by supplementing the culture medium with alternative amino acid substrates, strategically manipulating the biosynthetic pathway to yield novel analogs. Specifically, Saframycin-Yd2 was produced when glycine was introduced as a precursor, leading to the incorporation of this amino acid into the saframycin skeleton in place of alanine. This approach capitalized on the inherent biosynthetic flexibility of the saframycin assembly machinery [2].
The isolation process involved sophisticated chromatographic techniques to separate the new analog from complex culture extracts. Researchers first extracted fermented cultures with organic solvents followed by multi-step purification using adsorption chromatography and gel filtration. Final purification achieved homogeneity through high-performance liquid chromatography (HPLC), yielding pure Saframycin-Yd2 for structural characterization. Identification relied on comparative analysis against established saframycins, employing spectroscopic techniques including UV, IR, and both ¹H and ¹³C NMR spectroscopy. These analyses confirmed its identity as 26-demethylsaframycin Y3, distinct from previously characterized family members [1] [4].
Table 1: Isolation and Characterization of Key Saframycins
| Compound | Producing Strain | Precursor Used | Key Structural Feature | Reference |
|---|---|---|---|---|
| Saframycin-Yd2 | S. lavendulae No. 314 | Glycine | 26-demethylsaframycin Y3 | [1][2] |
| Saframycin Y3 | S. lavendulae No. 314 | Alanine | 25-deoxy-25-aminosaframycin A | [1] |
| Saframycin A | S. lavendulae No. 314 | Endogenous precursors | Parent compound with pyruvic acid-derived side chain | [2] |
| Saframycin Yd-1 | S. lavendulae No. 314 | 2-Amino-n-butyric acid | 26-homosaframycin Y3 | [1][2] |
Saframycin-Yd2 is exclusively biosynthesized by the actinobacterial strain Streptomyces lavendulae No. 314. This strain belongs to the genus Streptomyces, a group of Gram-positive bacteria renowned for their unparalleled capacity to produce structurally diverse secondary metabolites with biological activities. Taxonomically classified within the phylum Actinomycetota, family Streptomycetaceae, S. lavendulae exhibits characteristic filamentous growth and a complex life cycle involving sporulation. The species name lavendulae reflects the typical lavender-colored pigment produced by many strains during sporulation, although pigment production can vary with culture conditions [2] [6].
Strain No. 314 possesses a particularly specialized metabolic machinery for producing saframycin-type alkaloids. The genetic blueprint encoding the saframycin biosynthetic pathway resides within a gene cluster spanning several kilobases in the bacterium's genome. This cluster contains genes encoding nonribosomal peptide synthetase-like enzymes, oxidoreductases, and methyltransferases that collaboratively assemble and modify the saframycin scaffold. The strain's ability to incorporate alternative amino acid precursors into the saframycin backbone demonstrates remarkable enzymatic promiscuity, particularly within the tailoring enzymes responsible for side-chain incorporation and modification. This biosynthetic flexibility made S. lavendulae No. 314 an ideal candidate for precursor-directed biosynthesis experiments that yielded Saframycin-Yd2 and several related analogs [1] [2].
Saframycin-Yd2 belongs to the saframycin subgroup of tetrahydroisoquinoline antibiotics characterized by a pentacyclic quinone-containing core. Its specific structural identity is defined as 26-demethylsaframycin Y3, indicating its close relationship to Saframycin Y3 but lacking the methyl group at position 26. The molecule exhibits the signature saframycin framework composed of two tetrahydroisoquinoline units bridged by a central pyrazine ring, forming a rigid pentacyclic system. The core scaffold features two quinone moieties essential for biological activity through redox cycling and DNA interaction [1] [4].
Table 2: Structural Comparison of Saframycin-Yd2 with Key Congeners
| Structural Feature | Saframycin-Yd2 | Saframycin A | Saframycin Y3 |
|---|---|---|---|
| Core Structure | Pentacyclic quinone | Pentacyclic quinone | Pentacyclic quinone |
| C-25 Substituent | Amino group | Hydroxyl group | Amino group |
| C-26 Substituent | H (demethyl) | Methyl | Methyl |
| Side Chain | Glycine-derived carboxamide | Pyruvic acid-derived enamide | Alanine-derived carboxamide |
| Molecular Formula | C₂₈H₃₁N₅O₇ | C₂₉H₃₃N₅O₇ | C₂₉H₃₃N₅O₇ |
| Molecular Weight | 549.58 g/mol | 563.61 g/mol | 563.61 g/mol |
The defining structural alteration in Saframycin-Yd2 is the glycine-derived carboxamide side chain at position C-21, replacing the pyruvic acid-derived enamide chain found in Saframycin A. This modification results from the incorporation of glycine during biosynthesis instead of the natural alanine precursor. Additionally, Saframycin-Yd2 features an amino group at C-25 instead of the hydroxyl group present in Saframycin A. These modifications significantly influence the molecule's polarity, conformational stability, and DNA-binding properties compared to other family members. Spectroscopic characterization confirmed the structure through comprehensive NMR analysis, identifying key proton and carbon resonances distinctive to the demethylated side chain and glycine substitution [1] [4] [7].
The absolute configuration of Saframycin-Yd2 follows the stereochemical pattern established for other saframycins, with defined chiral centers at positions 1, 3, 6, 14a, and 15 in the pentacyclic core. These centers adopt the characteristic 6S, 14aR, 15R configuration conserved across the saframycin family, crucial for maintaining the three-dimensional architecture necessary for biological activity. The molecule's stereochemistry was confirmed through comparative circular dichroism spectroscopy and biosynthetic consistency with related analogs [1] [7].
Table 3: Saframycin-Yd2 Structural Data
| Property | Specification |
|---|---|
| Systematic Name | (6S,14aR,15R)-9-[(2-Aminoacetamido)methyl]-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,5,6,7,9,10,13,14,14a,15,16-dodecahydro-1H,8H-6,15-imino-4,10,13-benzatrioxaazacyclotetradecine-1,8(2H)-dione |
| Molecular Formula | C₂₈H₃₁N₅O₇ |
| Molecular Weight | 549.58 g/mol |
| SMILES Notation | N1([C@@H]2[C@H]4N(C([C@H]1CC3=C2C(=O)C(=C(C3=O)C)OC)C#N)C@HCNC(=O)CN)C |
| InChI Key | DULAUWVTCHNVOZ-FSCDNRMKSA-N |
| Core Scaffold | Pentacyclic tetrahydroisoquinoline-quinone |
| Key Functional Groups | Quinone (2), enone (1), nitrile (1), carboxamide (1), tertiary amine (1), methoxy (2) |
Figure: Core Structure of Saframycin-Yd2 Highlighting Key Modifications
Quinone Rings: Positions A and BCentral Pyrazine: Position CGlycine-derived side chain: R = -CH₂-NH-CO-CH₂-NH₂ (Position 21)Demethylation: R' = H (Position 26) instead of CH₃ in other analogsAmino Group: R'' = NH₂ (Position 25) CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5